2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline
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Overview
Description
2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11N3O2 It is a derivative of aniline, featuring a nitro group at the 4-position, a methyl group at the 2-position, and a pyridin-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline typically involves the nitration of 2-methylaniline followed by the introduction of the pyridin-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-4-nitroaniline can then be reacted with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, and other strong bases in polar solvents.
Major Products Formed
Reduction: 2-Methyl-4-amino-N-(pyridin-2-ylmethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridin-2-ylmethyl group may facilitate binding to specific receptors or enzymes, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(pyridin-2-ylmethyl)aniline
- 2-Methyl-4-nitro-N-(piperonylidene)aniline
- N,N-Dimethyl-4-(4-nitro-1-naphthylazo)aniline
Uniqueness
2-Methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both a
Properties
IUPAC Name |
2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-8-12(16(17)18)5-6-13(10)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODHGWEELYLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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